FDU-NNEI, or 1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide, is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2. It is structurally related to other synthetic cannabinoids such as JWH-018 and NNEI, differing primarily in its chemical structure where a 4-fluorobenzyl group replaces the pentyl side chain found in NNEI. This compound is primarily used for research and forensic applications due to its relevance in studying the endocannabinoid system and its potential therapeutic effects.
FDU-NNEI is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of natural cannabinoids found in cannabis. The compound's chemical formula is , with a molecular weight of 394.4 g/mol. It is recognized under the CAS number 1850391-63-7 and has been studied for its interactions with cannabinoid receptors, contributing to the understanding of various physiological processes including pain modulation and appetite regulation.
The synthesis of FDU-NNEI involves several key steps:
FDU-NNEI has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 1850391-63-7 |
| Molecular Formula | C26H19FN2O |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |
| InChI Key | XYSIFMHZXZATQO-UHFFFAOYSA-N |
FDU-NNEI can undergo several types of chemical reactions:
FDU-NNEI functions primarily as an agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are integral components of the endocannabinoid system. These receptors play crucial roles in regulating numerous physiological processes such as:
The interaction between FDU-NNEI and these receptors can lead to various biological effects, making it a subject of interest for therapeutic research targeting conditions like chronic pain and neurological disorders .
FDU-NNEI exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
FDU-NNEI has a range of scientific applications:
Synthetic cannabinoids represent a structurally diverse class of novel psychoactive substances (NPS) initially developed for legitimate scientific research into the endocannabinoid system during the 1970s–1980s. These compounds were designed to probe cannabinoid receptors (CB1 and CB2) for potential therapeutic applications, including analgesia and antiemesis. By the mid-2000s, however, these substances began appearing in recreational drug markets as "legal highs," marketed under brand names like "Spice" or "K2." Their emergence was fueled by deliberate molecular modifications of controlled substances, allowing manufacturers to circumvent drug laws while retaining psychoactive properties. Unlike natural cannabis, synthetic cannabinoids often act as full agonists at CB1 receptors, resulting in significantly higher potency and unpredictable toxicological profiles [4] [5].
The global NPS market expanded rapidly due to online distribution networks and dynamic chemical innovation. By 2013, international monitoring systems like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported over 80 new NPS annually, with synthetic cannabinoids constituting the largest category. Japan emerged as a critical surveillance zone due to its sophisticated illicit drug laboratories and early adoption of designer cannabinoids [1] [2].
Table 1: Generational Evolution of Synthetic Cannabinoids
| Generation | Time Period | Representative Compounds | Structural Features |
|---|---|---|---|
| First | 2008–2010 | JWH-018, CP-47,497 | Naphthoylindoles, cyclohexylphenols |
| Second | 2010–2013 | AM-2201, XLR-11 | Fluorinated pentyl tails |
| Third | 2013–present | FDU-NNEI, MDMB-CHMICA | Indole-/indazole-3-carboxamides |
FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) was first identified in January–July 2014 during a nationwide survey of illegal herbal products in Japan. Researchers used ultra-performance liquid chromatography–electrospray ionization–mass spectrometry (UPLC-ESI–MS) and gas chromatography–mass spectrometry (GC–MS) to detect this previously unreported compound in seized materials. It co-occurred with FDU-PB-22, another fluorinated synthetic cannabinoid, indicating diversified manufacturing within trafficking networks [1].
Structural analysis revealed FDU-NNEI as a carboxamide-type synthetic cannabinoid featuring a 4-fluorobenzyl group attached to the indole nitrogen and a naphthyl carboxamide moiety. This design shared homology with earlier compounds like NNEI (N-naphthalen-1-yl-1-pentyl-1H-indole-3-carboxamide) but incorporated strategic fluorination to enhance lipid solubility and receptor binding affinity. Japan’s Ministry of Health, Labour and Welfare designated FDU-NNEI as a Shitei-Yakubutsu (Designated Substance) under the Pharmaceutical Affairs Law in August 2014—less than eight months after its initial detection. This action criminalized its production, sale, and possession, reflecting Japan’s "rapid-response" regulatory framework targeting emergent NPS [1] [4].
Table 2: Timeline of FDU-NNEI Identification and Regulation in Japan
| Date | Event | Significance |
|---|---|---|
| January 2014 | First detection in herbal product "B" via UPLC-ESI-MS | Initial identification |
| July 2014 | Isolation and NMR characterization completed | Structural confirmation |
| August 2014 | Designated as Shitei-Yakubutsu | Legal control implemented |
| November 2014 | Dimethoxy-α-PHP (co-detected cathinone) controlled | Parallel regulatory action |
FDU-NNEI’s distribution exemplified decentralized global trafficking models. Initial detections were concentrated in Japanese prefectures, particularly in herbal products marketed as "aromatherapy blends." Online sales platforms facilitated rapid cross-border dispersion; European and North American forensic labs later identified analogues like its 2H-indazole isomer (NNEI indazole analog) in seized products. The compound’s appearance correlated with intensified regulation of earlier synthetic cannabinoids (e.g., PB-22), demonstrating traffickers’ agility in substituting controlled substances with unregulated analogues [1] [6].
Trafficking networks exploited jurisdictional inconsistencies in NPS legislation. While Japan controlled FDU-NNEI by late 2014, other regions lagged, allowing online retailers—often hosted in countries with permissive laws—to ship products globally. A 2019 web-crawling study identified 1,103 synthetic cannabinoids discussed on psychonaut forums, 78% of which were absent from international databases. This "digital latency" enabled compounds like FDU-NNEI to proliferate in unregulated markets even after country-specific bans [2] [5].
Table 3: Global Trafficking Vectors for FDU-NNEI and Analogues
| Distribution Channel | Characteristics | Regulatory Challenges |
|---|---|---|
| Online "Research Chemical" Vendors | Surface-web stores accepting cryptocurrencies | Jurisdictional arbitrage; anonymized transactions |
| Social Media Platforms | Closed groups coordinating peer-to-peer sales | Content moderation evasion |
| Physical Retail Stores | "Head shops" selling branded herbal blends | Inconsistent local enforcement |
| Darknet Marketplaces | Cryptocurrency-based; encrypted logistics | Global jurisdictional coordination required |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1